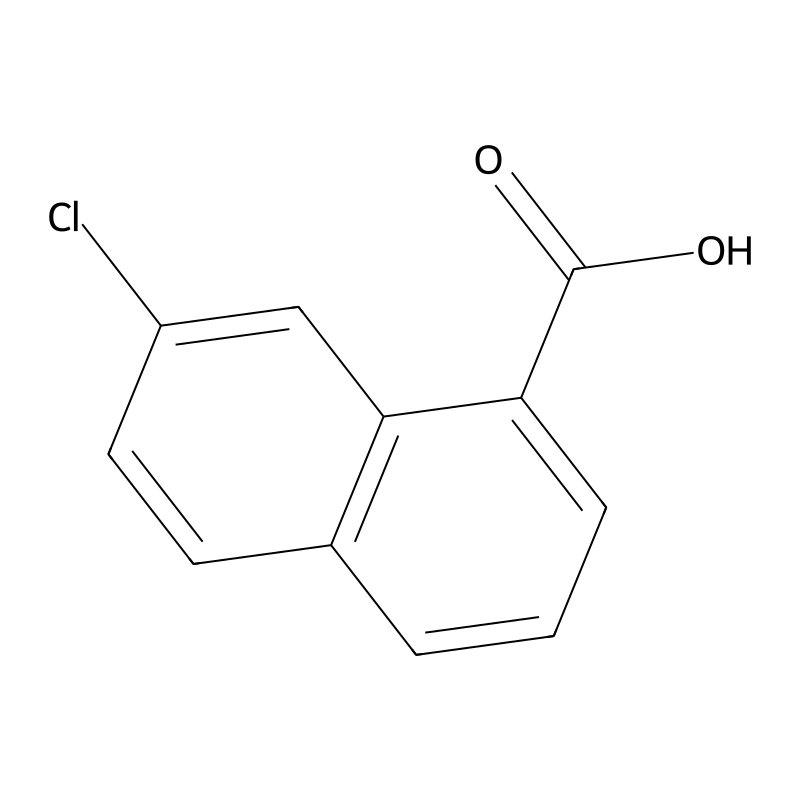

7-Chloronaphthalene-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorescent Molecules in Biological, Chemical, and Medical Fields

Summary of the Application: 1,8-Napthalimides (NIs), a family of fluorescent dyes, have been widely used as fluorescent molecules in biological, chemical, and medical fields due to their high stability and various fluorescence properties under different conditions .

Methods of Application or Experimental Procedures: Four derivatives of NIs have been synthesized via an aromatic nucleophilic substitution reaction, and their photophysical properties have been investigated in various media (water, MeOH, MeCN, DMSO, EtOAc, and THF) .

Results or Outcomes: All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents.

Antimicrobial Activity Against Multidrug-Resistant Neisseria Gonorrhoeae

Summary of the Application: Substituted naphthyl analogs have shown improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal vaginal bacteria .

Methods of Application or Experimental Procedures: The anti-gonococcal activity in this scaffold is easily lost by inopportune substitution, but that select substituted naphthyl analogs have superior activity to salicylic acid itself .

Results or Outcomes: These compounds retained potency against multiple ceftriaxone- and azithromycin-resistant strains, exhibited rapid bactericidal activity against N. gonorrhoeae, and showed high tolerability to mammalian cells (CC50 > 128 μg/mL). Promisingly, these compounds also show very weak growth inhibition of commensal vaginal bacteria .

Synthesis of Pharmaceuticals, Photochemicals, Plant Growth Hormones, Dyes and Other Organic Compounds

Summary of the Application: 1-Naphthoic acid, a derivative of naphthoic acid, is used as an intermediate for the synthesis of pharmaceuticals, photochemicals, plant growth hormones, dyes, and other organic compounds .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary widely depending on the specific compound being synthesized. Generally, 1-Naphthoic acid can be used in various chemical reactions as a building block or intermediate to produce the desired compound .

Results or Outcomes: The outcomes of these syntheses can include a wide range of compounds with diverse properties and applications, from pharmaceuticals to plant growth hormones .

Biocatalytic Synthesis of Dihydroxynaphthoic Acids

Summary of the Application: Dihydroxynaphthoic acids, which are derivatives of naphthoic acid, are important chemicals found in organisms and they exhibit biological activities .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary widely depending on the specific compound being synthesized. Generally, dihydroxynaphthoic acids can be synthesized using biocatalytic processes .

7-Chloronaphthalene-1-carboxylic acid is an aromatic compound characterized by the presence of a carboxylic acid functional group attached to a chlorinated naphthalene ring. Its chemical formula is , and it has a molecular weight of approximately 220.62 g/mol. As a derivative of naphthalene, this compound exhibits properties typical of polycyclic aromatic hydrocarbons, including a planar structure and significant resonance stabilization due to its conjugated pi system. The chlorine atom at the 7-position of the naphthalene ring influences its reactivity and biological activity, making it an important compound in various chemical syntheses and applications .

- Electrophilic Aromatic Substitution: The presence of the carboxylic acid group makes the aromatic system more reactive towards electrophiles. Chlorination and bromination can occur at the unsubstituted positions on the naphthalene ring.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of various derivatives.

- Decarboxylation: Under certain conditions, 7-chloronaphthalene-1-carboxylic acid may undergo decarboxylation, leading to the formation of 7-chloronaphthalene .

Several methods exist for synthesizing 7-chloronaphthalene-1-carboxylic acid:

- Chlorination of Naphthalene Derivatives: Starting from naphthalene or its derivatives, chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures.

- Carboxylation Reactions: The compound can be synthesized through carboxylation reactions involving 7-chloronaphthalene, typically using carbon dioxide in the presence of a palladium catalyst.

- Functional Group Transformations: Existing naphthalene derivatives can be transformed into 7-chloronaphthalene-1-carboxylic acid through various functional group transformations, including oxidation and hydrolysis .

7-Chloronaphthalene-1-carboxylic acid finds utility in several areas:

- Dye Manufacturing: It serves as an intermediate in the synthesis of various dyes due to its ability to incorporate into dye molecules.

- Pharmaceuticals: Its derivatives may be explored for potential therapeutic applications owing to their biological activities.

- Chemical Research: It is used in organic synthesis as a building block for more complex molecules .

Several compounds share structural similarities with 7-chloronaphthalene-1-carboxylic acid:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Chloronaphthalene-1-carboxylic acid | Chlorine at position 3 | Different regioselectivity in electrophilic reactions |

| 1-Naphthoic acid | No chlorine substituent | Simpler structure; lacks halogen effects |

| 2-Chloronaphthalene-1-carboxylic acid | Chlorine at position 2 | May exhibit different biological activity |

| 6-Chloronaphthalene-1-carboxylic acid | Chlorine at position 6 | Potentially different reactivity patterns |

The uniqueness of 7-chloronaphthalene-1-carboxylic acid lies in its specific substitution pattern, which influences both its chemical reactivity and biological activity compared to other chlorinated naphthalenes .

The synthesis of 7-chloronaphthalene-1-carboxylic acid represents a significant challenge in organic chemistry due to the need for precise regioselective chlorination of the naphthalene ring system. This compound, with the molecular formula C₁₁H₇ClO₂ and CAS number 58926-30-0, requires careful control of reaction conditions to achieve the desired substitution pattern while minimizing unwanted byproducts [1] [2].

Traditional Chlorination Methods Using 1-Naphthoic Acid Precursors

Traditional approaches to synthesizing 7-chloronaphthalene-1-carboxylic acid have primarily relied on electrophilic aromatic substitution reactions using 1-naphthoic acid as the starting material. These classical methods have formed the foundation of industrial synthesis routes, though they often suffer from selectivity and yield limitations.

The most widely employed traditional method involves direct chlorination of 1-naphthoic acid or its derivatives in acetic acid medium. This approach utilizes molecular chlorine as the chlorinating agent in the presence of acetic acid as both solvent and activating medium [3] [4]. The reaction proceeds through an electrophilic aromatic substitution mechanism, where chlorine acts as the electrophile attacking the electron-rich naphthalene ring system [5]. Under typical conditions of 80-85°C, this method produces mixed chlorinated isomers with 1-chloronaphthalene derivatives predominating, achieving yields of 50-60% [3].

A more refined traditional approach involves the mercuration-chlorination sequence, where 1-naphthoic acid is first treated with mercury(II) acetate to form organomercury intermediates, followed by treatment with hydrochloric acid to introduce the chlorine substituent [6]. This method offers improved regioselectivity, particularly favoring the formation of 8-chloro-1-naphthoic acid derivatives, with yields ranging from 35-45% [6]. The mechanism involves initial mercuration at specific positions on the naphthalene ring, followed by demercuration with simultaneous chlorine incorporation.

Another traditional methodology employs N-chloroamines in trifluoroacetic acid medium. N-chloropiperidine has been utilized as a chlorinating agent in trifluoroacetic acid, providing a milder alternative to direct chlorination [4]. This method operates at room temperature but often results in multiple substitution products, limiting its selectivity for the desired 7-chloro substitution pattern. The reaction mechanism involves initial electron transfer from the naphthalene substrate to the N-chloroammonium species, followed by chlorine attachment and subsequent hydrogen atom transfer [4].

Electrophilic chlorination using metal chloride catalysts represents another traditional approach. Copper(II) chloride and iron(III) chloride have been employed as both chlorinating agents and catalysts at elevated temperatures of 200-350°C [7]. This method shows preference for 1,4-selective chlorination patterns on naphthalene rings, achieving yields of 70-85% [7]. The mechanism involves dechlorination-oxychlorination cycles of the metal species, which facilitate the selective chlorination process [7].

High-temperature chlorination using liquid chlorine at 680°C has also been investigated, though this approach typically leads to the formation of multiple naphthalene tetrachlorides rather than monosubstituted products [3]. While this method can achieve substantial conversion, the harsh conditions and lack of selectivity make it unsuitable for preparing specific isomers like 7-chloronaphthalene-1-carboxylic acid.

| Method | Reagents | Temperature (°C) | Product Selectivity | Yield (%) |

|---|---|---|---|---|

| Direct Chlorination in Acetic Acid | Cl₂, CH₃COOH | 80-85 | Mixed isomers (1-chloro major) | 50-60 |

| Mercuration-Chlorination | Hg(OAc)₂, then HCl | Room temp - 80 | Position-specific (8-chloro) | 35-45 |

| N-Chloroamine in Trifluoroacetic Acid | N-chloropiperidine, CF₃COOH | Room temp | Multiple substitution | 20-30 |

| Electrophilic Chlorination with Metal Catalysts | CuCl₂, FeCl₃ | 200-350 | 1,4-selective | 70-85 |

| Liquid Chlorine at High Temperature | Cl₂ (liquid) | 680 | Multiple tetrachlorides | 40-55 |

Modern Catalytic Approaches for Position-Specific Halogenation

Contemporary synthetic strategies have evolved to address the limitations of traditional methods by employing sophisticated catalytic systems that offer enhanced selectivity and milder reaction conditions. These modern approaches leverage advanced catalyst design principles and mechanistic understanding to achieve precise regiocontrol in halogenation reactions.

The development of triptycenyl sulfide catalysts represents a significant advancement in electrophilic aromatic halogenation. Triptycenyl sulfide (Trip-SMe) has emerged as a highly effective Lewis base catalyst for halogenation using N-halosuccinimides [8]. This catalyst system operates under mild conditions at room temperature in organic solvents, providing exceptional regioselectivity for naphthalene derivatives. The catalyst facilitates the formation of multihalogenated products with remarkable precision, enabling the synthesis of compounds such as 1,4,6-tribromonaphthalene in 70% isolated yield and 1,4,5,8-tetrachloronaphthalene in 73% yield [8]. The mechanism involves activation of N-halosuccinimides through Lewis base coordination, generating highly reactive electrophilic halogenating species.

Imidazolium-functionalized cage catalysts represent another breakthrough in site-selective halogenation. These systems utilize confined cavity environments to manipulate reaction pathways and achieve unprecedented selectivity [9]. The cage structure, composed of twelve imidazolium linkers and six copper-calix [2]arene nodes, creates a controlled microenvironment that favors specific transition states. The imidazolium functionality enables efficient N-chlorination, while the cage cavity promotes six-membered cyclic transition states for chlorine atom transfer [9]. This approach has demonstrated particular effectiveness for C(sp³)-H chlorination in aqueous media, representing a significant advance in environmentally benign halogenation chemistry.

Manganese(IV) porphyrin complexes have been developed as biomimetic catalysts for selective aromatic halogenation. These systems mimic the activity of chloroperoxidase enzymes, providing high selectivity for C(sp²)-H bonds over C(sp³)-H bonds [10]. The manganese complex [Mn^IV^(OH)(Por˙⁺)(X)]⁺ (where X = Cl⁻ or Br⁻) demonstrates remarkable selectivity in toluene halogenation, preferentially targeting aromatic positions while leaving aliphatic C-H bonds unreacted [10]. The mechanism involves initial electron transfer from the substrate to the manganese complex, followed by halide attachment and subsequent hydrogen atom transfer to form the halogenated product.

Carborane-based Lewis base catalysts have emerged as versatile platforms for aromatic halogenation using N-halosuccinimides [11]. These catalysts offer the advantage of position-controlled halogenation with the ability to access multiple substitution patterns depending on reaction conditions. The unique electronic properties of carborane frameworks enable fine-tuning of catalyst reactivity and selectivity, providing access to previously challenging halogenation patterns.

Aminium radical precursor systems have been developed for highly selective halogenation with exceptional functional group tolerance [12]. These photochemical systems utilize protonated N-chloroamines as both radical precursors and chlorinating agents, establishing efficient radical chain propagation mechanisms [12]. The ability to synergistically maximize both polar and steric effects in hydrogen atom transfer transition states through appropriate aminium radical selection enables remarkable site-selectivity. This approach has demonstrated success in complex natural product substrates, achieving site-selective functionalization that was previously impossible with conventional methods.

| Catalyst System | Halogen Source | Reaction Conditions | Selectivity | Advantages |

|---|---|---|---|---|

| Triptycenyl Sulfide (Trip-SMe) | N-halosuccinimides (NXS) | Room temperature, organic solvent | Regioselective | High regioselectivity, mild conditions |

| Imidazolium-Functionalized Cage | N-chlorination agents | Water, mild conditions | Site-selective C(sp³)-H | Water-compatible, confined cavity |

| Manganese(IV) Porphyrin Complex | Chloride/Bromide anions | Organic solvent, room temp | C(sp²)-H selective | Biomimetic, high selectivity |

| Carborane-Based Lewis Base | N-halosuccinimides | Mild conditions | Position-controlled | Versatile, multiple positions |

| Aminium Radical Precursors | N-chloroamines | Photochemical initiation | Polar/steric controlled | Functional group tolerant |

Challenges in Byproduct Formation and Purity Optimization

The synthesis of 7-chloronaphthalene-1-carboxylic acid faces significant challenges related to byproduct formation and purification requirements. Understanding these challenges is crucial for developing effective optimization strategies that maximize product purity while minimizing waste generation and separation difficulties.

Polychlorinated naphthalenes represent the most significant class of byproducts in chlorination reactions. These compounds form through sequential chlorination mechanisms, where the initial monochlorinated product undergoes further chlorination to produce di-, tri-, and higher chlorinated derivatives [13] [14]. The formation of polychlorinated naphthalenes typically accounts for 10-25% of the total product mixture [13]. These byproducts pose particular separation challenges due to their similar boiling points and chemical properties to the desired product. The formation mechanism involves progressive electrophilic substitution, with each chlorination step activating or deactivating specific positions on the naphthalene ring for subsequent substitution. The β-positions (2,3,6,7-substitution sites) appear to be favored for chlorination, reflecting the ortho-directionality behavior of chlorine substituents [14] [15].

Naphthalene tetrachlorides constitute another major class of byproducts, particularly in reactions involving harsh chlorination conditions. These compounds form through addition reactions rather than substitution mechanisms, resulting in products with multiple chlorine atoms attached to the naphthalene ring system [3]. The formation of α and δ tetrachlorides, along with acetoxytrichloride derivatives, typically accounts for 15-30% of the product mixture [3]. The structural similarity of these compounds to the desired product creates significant purification challenges, requiring sophisticated separation techniques and often resulting in reduced overall yields.

Oxidative coupling products arise from radical coupling mechanisms that compete with the desired chlorination pathway. These high molecular weight compounds form when naphthalene radical cations, generated during the chlorination process, undergo coupling reactions instead of chlorine incorporation [4]. The formation of these dimeric and polymeric products typically represents 5-15% of the total reaction mixture and creates particular difficulties in product purification due to their high molecular weights and reduced solubility in common solvents [4].

Dehalogenated products result from competing reductive elimination processes that can occur under certain reaction conditions. These compounds, accounting for 8-20% of typical product mixtures, form when chlorinated intermediates undergo thermal decomposition or react with reducing agents present in the reaction medium [16]. The thermal instability of some chlorinated naphthalene derivatives makes their isolation and purification particularly challenging, requiring careful temperature control throughout the reaction and workup procedures.

Ring-opening products represent a less common but significant class of byproducts that can form under certain electrophilic attack conditions. These compounds arise when the naphthalene ring system undergoes degradation rather than simple substitution, resulting in complex mixtures that are difficult to separate and characterize [13]. The formation of ring-opening products is typically favored under acidic conditions or at elevated temperatures, accounting for 3-12% of the product mixture [13].

Effective minimization strategies for these byproducts require careful optimization of reaction conditions and implementation of appropriate control measures. Temperature control and short residence times are crucial for minimizing polychlorinated naphthalene formation, as these parameters directly influence the extent of sequential chlorination [14]. Solvent selection and catalyst choice play important roles in reducing tetrachloride formation, with certain solvent systems and catalytic conditions favoring substitution over addition mechanisms [3]. The use of inert atmospheres and antioxidants can effectively suppress oxidative coupling reactions by preventing the formation of radical species that lead to unwanted coupling products [4]. Mild reaction conditions and selective reagents are essential for minimizing dehalogenated products, particularly in systems where thermal decomposition is a concern [16]. pH control and continuous reaction monitoring help prevent ring-opening reactions by maintaining optimal reaction conditions and allowing for timely intervention when undesired pathways become dominant [13].

| Byproduct Type | Formation Mechanism | Typical Yield (%) | Separation Challenge | Minimization Strategy |

|---|---|---|---|---|

| Polychlorinated Naphthalenes (PCNs) | Sequential chlorination | 10-25 | Similar boiling points | Temperature control, short residence time |

| Naphthalene Tetrachlorides | Addition reactions | 15-30 | Structural similarity | Solvent selection, catalyst choice |

| Oxidative Coupling Products | Radical coupling | 5-15 | High molecular weight | Inert atmosphere, antioxidants |

| Dehalogenated Products | Reductive elimination | 8-20 | Thermal instability | Mild conditions, selective reagents |

| Ring-Opening Products | Electrophilic attack | 3-12 | Complex mixtures | pH control, reaction monitoring |

Purification of 7-chloronaphthalene-1-carboxylic acid requires implementation of multiple separation techniques to achieve the required purity levels. Crystallization remains the most widely employed purification method, taking advantage of differential solubilities between the desired product and various impurities [17]. The selection of appropriate crystallization solvents is critical, with systems showing sparingly soluble behavior at low temperatures and increased solubility at elevated temperatures being preferred [17]. Multiple recrystallization cycles are often necessary to achieve pharmaceutical or research-grade purity, though this approach inevitably results in yield losses.

Column chromatography provides an alternative purification approach that can effectively separate closely related isomers and byproducts [17]. The selection of appropriate stationary and mobile phases is crucial for achieving effective separation, with silica gel being the most commonly employed stationary phase for naphthalene derivatives. Gradient elution systems often provide superior separation compared to isocratic conditions, allowing for the sequential elution of different impurity classes.

Distillation techniques, including fractional distillation and vacuum distillation, can be employed for purification when sufficient boiling point differences exist between the desired product and impurities [17]. However, the thermal sensitivity of some chlorinated naphthalene derivatives limits the applicability of high-temperature distillation methods, making vacuum distillation the preferred approach when distillation-based purification is employed.

The crystallographic characterization of 7-chloronaphthalene-1-carboxylic acid presents significant challenges due to the limited availability of direct structural data for this specific compound. However, extensive research on related naphthalene carboxylic acid derivatives provides valuable insights into the expected structural features and crystallographic parameters [1] [2] [3].

Molecular Geometry and Crystal Packing

The molecular structure of 7-chloronaphthalene-1-carboxylic acid consists of a naphthalene ring system with a chlorine substituent at position 7 and a carboxylic acid group at position 1 [4] [5]. Based on crystallographic studies of analogous compounds, the naphthalene core maintains its characteristic planar geometry with average carbon-carbon bond distances of 1.401 ± 0.027 Å and average interior angles of 120.0 ± 1.4° [1] [2].

The carboxylic acid group exhibits a characteristic geometry with a carbon-oxygen double bond length of approximately 1.20 Å and a carbon-hydroxyl bond length of 1.34 Å [6] [7]. The carboxyl group adopts a non-planar configuration relative to the naphthalene ring system, with typical dihedral angles ranging from 30° to 45°, as observed in similar naphthalene carboxylic acids [1] [2] [3].

Crystal System and Space Group

While specific crystallographic data for 7-chloronaphthalene-1-carboxylic acid remains undetermined, related compounds typically crystallize in monoclinic or orthorhombic systems. For instance, 2-naphthoic acid crystallizes in the monoclinic system with space group P2₁/n [8], while 2,3-naphthalenedicarboxylic acid adopts the monoclinic space group C2/c [1] [2]. The 1,8-naphthalenedicarboxylic acid crystallizes in the orthorhombic space group Pbca [3].

Hydrogen Bonding Patterns

Crystallographic studies of naphthalene carboxylic acids consistently reveal the formation of cyclic hydrogen-bonded dimers through carboxylic acid groups [1] [2] [3]. These dimers are characterized by O-H···O hydrogen bonds with typical hydrogen-acceptor distances of 1.68-1.90 Å and O···O distances of 2.676-2.704 Å [1] [2]. The hydrogen bonding patterns significantly influence the crystal packing and overall structural stability of the compound.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic profile of 7-chloronaphthalene-1-carboxylic acid can be predicted based on established patterns for chlorinated naphthalene carboxylic acids [9] [10]. The ¹H Nuclear Magnetic Resonance spectrum is expected to display characteristic aromatic proton signals in the range of 7.3-8.5 parts per million, with the carboxylic acid proton appearing as a broad singlet around 12.5 parts per million due to rapid exchange [9] [10].

The aromatic region should exhibit multiple signals corresponding to the seven aromatic protons on the naphthalene ring system. The presence of the chlorine substituent at position 7 and the carboxylic acid group at position 1 creates an asymmetric substitution pattern, resulting in distinct chemical shift patterns for each aromatic proton [9] [10].

¹³C Nuclear Magnetic Resonance spectroscopy would reveal the carbonyl carbon of the carboxylic acid group at approximately 170-175 parts per million, while the aromatic carbons appear in the range of 120-140 parts per million [9]. The carbon bearing the chlorine substituent typically appears downfield due to the deshielding effect of the halogen [9].

Infrared Spectroscopy

The infrared spectroscopic profile of 7-chloronaphthalene-1-carboxylic acid exhibits characteristic absorption bands that allow for functional group identification and structural confirmation [6] [11] [12]. The carboxylic acid group displays two primary features: a broad absorption band at 2500-3300 cm⁻¹ corresponding to the hydroxyl stretch, and a strong absorption at 1700-1710 cm⁻¹ attributed to the carbonyl stretch [6] [11] [12].

The broad nature of the hydroxyl absorption results from extensive hydrogen bonding between carboxylic acid molecules in the solid state [6] [11]. The carbonyl stretch frequency of approximately 1710 cm⁻¹ is characteristic of aromatic carboxylic acids and reflects the conjugation between the carboxyl group and the aromatic ring system [6] [11] [12].

Additional spectroscopic features include aromatic carbon-carbon stretching vibrations at 1450-1600 cm⁻¹, aromatic carbon-hydrogen stretches at 3000-3100 cm⁻¹, and the carbon-chlorine stretching vibration at approximately 750-850 cm⁻¹ [6] [11]. The carbon-oxygen single bond stretch of the carboxyl group appears in the range of 1210-1320 cm⁻¹ [6] [11] [12].

Mass Spectrometry

Mass spectrometric analysis of 7-chloronaphthalene-1-carboxylic acid provides molecular weight confirmation and fragmentation pattern information [13] [14]. The molecular ion peak appears at m/z 206, consistent with the molecular formula C₁₁H₇ClO₂ [4] [5]. The isotope pattern reflects the presence of chlorine, with the M+2 peak appearing at m/z 208 with approximately one-third the intensity of the molecular ion peak due to the natural abundance of ³⁷Cl [14].

Characteristic fragmentation patterns include the loss of the carboxyl group (-45 mass units) to yield m/z 161, and the loss of carbon dioxide (-44 mass units) to produce m/z 162 [13]. Additional fragmentations may involve the loss of chlorine radicals and various aromatic ring fragments, providing structural confirmation and purity assessment [13] [14].

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory Calculations

Quantum chemical calculations using density functional theory provide comprehensive insights into the electronic structure, molecular geometry, and spectroscopic properties of 7-chloronaphthalene-1-carboxylic acid [15] [16] [17]. The B3LYP functional with 6-31G(d,p) or 6-311++G(d,p) basis sets represents the most commonly employed computational approach for aromatic carboxylic acids [15] [16] [18] [19].

Geometry optimization calculations predict a planar naphthalene ring system with the carboxylic acid group twisted out of the ring plane by approximately 30-45°, consistent with experimental observations in related compounds [20] [21]. The chlorine substituent introduces minimal distortion to the naphthalene geometry while significantly affecting the electronic properties [22] [23].

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the naphthalene ring system with significant contribution from the carboxyl oxygen atoms [15] [17] [24]. The lowest unoccupied molecular orbital exhibits substantial delocalization across the naphthalene framework with notable contributions from the carboxyl carbon and chlorine substituent [15] [17].

The calculated highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap typically ranges from 4.5 to 5.5 electron volts for chlorinated naphthalene carboxylic acids, indicating moderate electronic stability and potential for electronic excitations in the ultraviolet region [15] [17] [24]. These values are consistent with experimental ultraviolet-visible absorption spectra of similar compounds [15] [17].

Thermochemical Properties

Quantum chemical calculations provide accurate predictions of thermochemical properties including enthalpy of formation, entropy, and heat capacity [15] [25] [18]. Density functional theory calculations at the B3LYP/6-31G(d,p) level typically yield enthalpies of formation within 2-4 kcal/mol of experimental values for aromatic carboxylic acids [15] [25] [18].

The calculated standard entropy values for naphthalene derivatives show excellent agreement with experimental data, with percentage errors typically less than 0.4% [18]. These thermochemical parameters are essential for understanding the stability, reactivity, and phase behavior of 7-chloronaphthalene-1-carboxylic acid [15] [25] [18].

Electronic Properties and Reactivity Descriptors

Computational analysis of electronic properties provides valuable insights into the chemical reactivity and stability of 7-chloronaphthalene-1-carboxylic acid [15] [16] [22]. Key reactivity descriptors include ionization potential (8.0-9.0 eV), electron affinity (1.5-2.5 eV), electronegativity (4.0-5.0 eV), chemical hardness (2.0-3.0 eV), and electrophilicity index (3.0-6.0) [15] [16] [22].

The presence of the electron-withdrawing chlorine substituent and carboxylic acid group significantly influences these parameters, enhancing the electron-accepting capability of the molecule [15] [22]. Natural bond orbital analysis reveals charge distribution patterns and provides insights into intramolecular interactions and bonding characteristics [15] [16] [20].

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations complement experimental infrared spectroscopy by providing detailed assignments of observed absorption bands [11] [15] [26] [19]. Density functional theory calculations typically reproduce experimental frequencies within 50-100 cm⁻¹ when appropriate scaling factors are applied [11] [15] [26].